![molecular formula C9H12 B13627433 2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
2-Ethynylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring with an ethynyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylbicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often require mild temperatures and inert atmospheres to prevent unwanted side reactions. The cycloisomerization process is driven by the release of ring strain in the cyclopropane ring, making it a thermodynamically favorable reaction.
Industrial Production Methods: While specific industrial production methods for 2-ethynylbicyclo[41This would include optimizing the reaction conditions for larger volumes and ensuring the availability of high-purity catalysts and starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylbicyclo[4.1.0]heptane can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethynylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Used in the synthesis of polymers and materials with unique properties
Mecanismo De Acción
The mechanism by which 2-ethynylbicyclo[4.1.0]heptane exerts its effects is primarily through its ability to undergo ring-opening reactions. The release of ring strain provides a driving force for these reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Bicyclo[4.1.0]heptane: Lacks the ethynyl group but shares the bicyclic structure.
Bicyclo[3.1.0]hexane: Smaller ring system with similar strain characteristics.
Norbornene (Bicyclo[2.2.1]hept-5-ene): Another strained bicyclic compound with different reactivity patterns
Uniqueness: 2-Ethynylbicyclo[4.1.0]heptane is unique due to the presence of the ethynyl group, which adds to its reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemists looking to explore new reaction pathways and develop novel materials .
Propiedades
Fórmula molecular |
C9H12 |
|---|---|
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
2-ethynylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H12/c1-2-7-4-3-5-8-6-9(7)8/h1,7-9H,3-6H2 |
Clave InChI |
SRLXZPYCFKLMHT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CCCC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



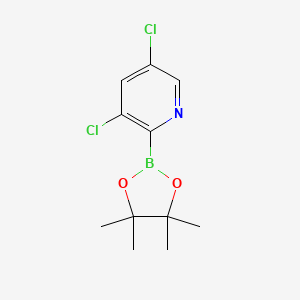
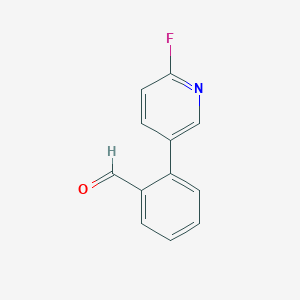
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
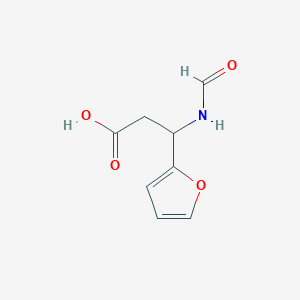
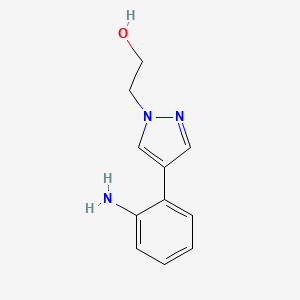
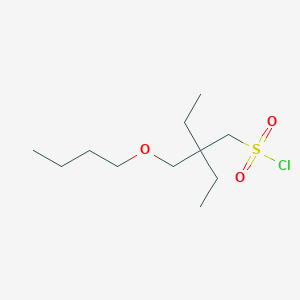
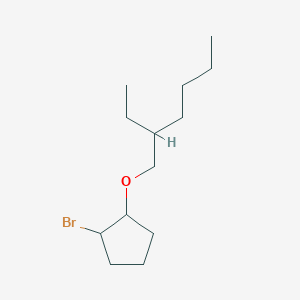
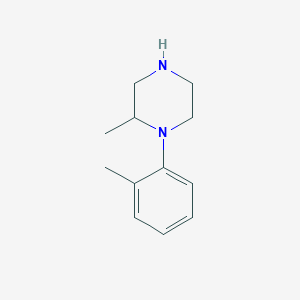
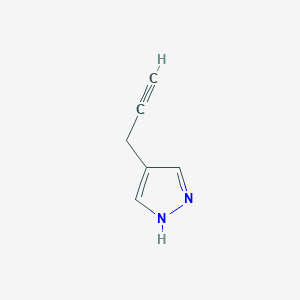
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)

